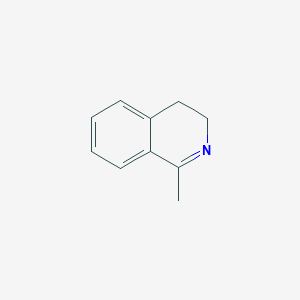

1-Methyl-3,4-dihydroisoquinoline

描述

Structure

2D Structure

属性

IUPAC Name |

1-methyl-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZLDIIDMFCOGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30946947 | |

| Record name | 1-Methyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2412-58-0 | |

| Record name | 2412-58-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-3,4-dihydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methyl 3,4 Dihydroisoquinoline and Its Derivatives

Classical and Established Synthetic Approaches

Bischler-Napieralski Cyclization and its Mechanistic Insights

The Bischler-Napieralski reaction stands as a cornerstone for the synthesis of 3,4-dihydroisoquinolines. nrochemistry.comjk-sci.com This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides, such as N-phenethylamides, using a dehydrating agent under acidic conditions. nrochemistry.comwikipedia.org The reaction is particularly effective when the aromatic ring is activated by electron-donating groups, which facilitates the electrophilic attack. nrochemistry.comrsc.org

Commonly employed dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). nrochemistry.comwikipedia.org The reaction is typically carried out at elevated temperatures, often under reflux in a suitable solvent. nrochemistry.comorganic-chemistry.org

Two primary mechanistic pathways are proposed for the Bischler-Napieralski reaction. nrochemistry.comwikipedia.org

Mechanism I: This pathway involves the formation of a dichlorophosphoryl imine-ester intermediate. Subsequent cyclization and elimination lead to the formation of the imine, yielding the 3,4-dihydroisoquinoline (B110456). nrochemistry.comwikipedia.org

Mechanism II: This pathway proceeds through the formation of a nitrilium ion intermediate. This electrophilic species then undergoes intramolecular cyclization to form the final product. nrochemistry.comwikipedia.org

The prevailing mechanism is often influenced by the specific reaction conditions. wikipedia.org A significant side reaction that can occur is the retro-Ritter reaction, which leads to the formation of styrenes and provides evidence for the existence of the nitrilium salt intermediate. organic-chemistry.org To mitigate this, using the corresponding nitrile as a solvent can shift the equilibrium away from the side product. organic-chemistry.org

Recent advancements have focused on developing milder reaction conditions. For instance, the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of 2-chloropyridine (B119429) allows for the cyclodehydration to occur at lower temperatures. nih.gov Furthermore, conducting the reaction in an environmentally benign room temperature ionic liquid, such as 1-butyl-3-methylimidazoliumhexafluorophosphate ([bmim]PF₆), has been shown to provide excellent yields and purity without the need for traditional toxic, high-boiling solvents. organic-chemistry.org

Table 1: Examples of Bischler-Napieralski Cyclization Conditions

| Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield | Reference |

| N-Phenethylbenzamide | Tf₂O, 2-ClPyr | CH₂Cl₂ | RT | 1-Phenyl-3,4-dihydroisoquinoline (B1582135) | 95% | nih.gov |

| Substituted Phenethylamides | POCl₃ | [bmim]PF₆ | 90-100 °C, 1 hr | Activated 3,4-dihydroisoquinolines | High | organic-chemistry.org |

| N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide | POCl₃ | - | - | 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | - | wikipedia.org |

| N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide | P₂O₅ | - | - | Mixture of normal and abnormal products | - | wikipedia.org |

| Malonate-derived tryptamide | POCl₃ | MeCN | Reflux, 1.5 hr | Imine 7a | 27% (initial), optimized | nih.gov |

Multi-Component Reactions (MCRs) for 1-Methyl-3,4-dihydroisoquinoline Derivatization

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to synthesizing complex molecules like dihydroisoquinoline derivatives. nih.govtcichemicals.comfrontiersin.org These one-pot reactions reduce the number of synthetic steps, minimize waste, and allow for the rapid generation of diverse molecular libraries. frontiersin.orgorganic-chemistry.org

Several MCR strategies have been developed for the synthesis of substituted 1,2-dihydroisoquinolines and related structures. One such example involves the three-component reaction of isoquinoline (B145761), dialkyl acetylenedicarboxylates, and phosphine (B1218219) oxides or ethyl phenyl-H-phosphinate, which yields arylphosphinoyl-functionalized dihydroisoquinolines. nih.gov Another approach is the enantioselective multicomponent reaction of 2-alkynylbenzaldehydes, amines, and dimethylphosphonate, catalyzed by a chiral silver spirocyclic phosphate (B84403) acid, to produce chiral phosphonylated 1,2-dihydroisoquinoline (B1215523) derivatives with high yields and enantioselectivities. nih.gov

A one-pot, four-component enantioselective synthesis of 1,3,4-substituted tetrahydroisoquinoline (THIQ) analogs has also been reported, employing a cascade reaction catalyzed by a synergistic system of a ruthenium complex and a chiral Brønsted acid. rsc.org While not directly yielding this compound, these MCRs highlight the power of this strategy in creating a wide range of structurally diverse isoquinoline derivatives. researchgate.netresearchgate.net

Table 2: Examples of Multi-Component Reactions for Isoquinoline Derivatives

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Key Features | Reference |

| Three-Component Reaction | Isoquinoline, Dialkyl acetylenedicarboxylates, Phosphine oxides/Ethyl phenyl-H-phosphinate | Acetonitrile, N₂ atmosphere | Arylphosphinoyl-functionalized dihydroisoquinolines | Good activity against HL-60 cells and Bacillus subtilis | nih.gov |

| Enantioselective Three-Component Reaction | 2-Alkynylbenzaldehydes, Amines, Dimethylphosphonate | Chiral silver spirocyclic phosphate acid (SPA) | Chiral phosphonylated 1,2-dihydroisoquinolines | High yields (up to 99%) and enantioselectivities (up to 94% ee) | nih.gov |

| Enantioselective Four-Component Reaction | - | Ruthenium complex with a chiral Brønsted acid | 1,3,4-Substituted THIQ analogs | Good yields and enantiomeric purity | rsc.org |

Advanced and Stereoselective Synthesis Strategies

Biocatalytic Approaches: Imine Reductases (IREDs) for Asymmetric Reduction to Tetrahydroisoquinolines

The asymmetric reduction of this compound to the corresponding chiral 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (THIQ) is of significant interest due to the prevalence of the chiral THIQ motif in pharmaceuticals. researchgate.net Imine reductases (IREDs), which are NAD(P)H-dependent oxidoreductases, have emerged as powerful biocatalysts for this transformation, offering high enantioselectivity that can be challenging to achieve with traditional chemical methods. researchgate.netturner-biocatalysis.com

Researchers have identified novel IREDs with high catalytic efficiency for the reduction of this compound. researchgate.netnih.gov For example, an imine reductase from Stackebrandtia nassauensis (SnIR) has demonstrated significantly greater catalytic efficiency for this substrate compared to other reported IREDs. researchgate.netnih.govacs.org This enzyme can convert high concentrations of this compound completely and produces the corresponding THIQs, predominantly in the S-configuration, with good yields and excellent enantioselectivities (up to 99% ee). researchgate.netnih.govacs.org

The application of IREDs extends to a variety of dihydroisoquinolines, showcasing their potential for the synthesis of a broad range of chiral heterocyclic amines. nih.govresearchgate.net The stereoselectivity of these enzymes can be remarkable, with some IREDs showing high S-selectivity for this compound. researchgate.net Protein engineering efforts are also underway to improve the efficiency and substrate scope of these biocatalysts. sjtu.edu.cn

Table 3: Biocatalytic Reduction of this compound using IREDs

| Enzyme | Substrate | Product | Yield | Enantiomeric Excess (ee) | Configuration | Reference |

| SnIR | This compound | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | up to 81% | up to 99% | S | researchgate.netnih.gov |

| IREDs | Dihydroisoquinolines | Tetrahydroisoquinolines | >90% (with cofactor recycling) | High | - | nih.gov |

| AoIRED | This compound | (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline | up to 90% | >99.5% | R | researchgate.net |

Catalytic Asymmetric Allylation for C1-Chiral 1,2,3,4-Tetrahydroisoquinolines

The introduction of a chiral center at the C1 position of the tetrahydroisoquinoline ring is a crucial step in the synthesis of many isoquinoline alkaloids. nih.gov Catalytic asymmetric allylation of 3,4-dihydroisoquinolines provides a direct route to C1-chiral 1-allyl-1,2,3,4-tetrahydroisoquinoline derivatives. nih.gov

One effective method involves the use of a copper catalyst with a chiral ligand. For instance, the reaction of a 3,4-dihydroisoquinoline with allyltrimethoxysilane (B1265876) as the nucleophile, in the presence of a copper catalyst and a chiral ligand such as DTBM-SEGPHOS, affords the corresponding chiral 1-allyltetrahydroisoquinoline in good yield and with high stereoselectivity. nih.govacs.org These allylated products serve as versatile intermediates for the synthesis of various isoquinoline alkaloids. nih.gov

Other catalytic systems, such as those employing organophotoredox and chiral chromium hybrid catalysis, have been developed for the asymmetric allylation of aldehydes, showcasing the ongoing innovation in this area. rsc.org While not directly applied to dihydroisoquinolines in the cited study, these advancements in catalytic asymmetric C-C bond formation hold promise for future applications in the synthesis of complex chiral tetrahydroisoquinolines.

Table 4: Catalytic Asymmetric Allylation of 3,4-Dihydroisoquinolines

| Substrate | Allylating Agent | Catalyst System | Product | Key Features | Reference |

| 3,4-Dihydroisoquinoline | Allyltrimethoxysilane | Cu catalyst, DTBM-SEGPHOS (chiral ligand) | Chiral 1-allyltetrahydroisoquinoline | Good yield and stereoselectivity | nih.govacs.org |

One-Pot Reaction Protocols and Metal-Free Synthetic Conditions for this compound

The development of one-pot and metal-free synthetic methods is a significant goal in modern organic synthesis, aiming for increased efficiency, reduced environmental impact, and simplified procedures. rsc.org For the synthesis of this compound and its derivatives, several innovative approaches have been reported.

A one-pot synthesis of fluorinated isoquinolines has been developed through a silver-catalyzed intramolecular aminofluorination of alkynes. nih.gov While this method is not metal-free, it represents an efficient cascade approach to functionalized isoquinoline systems.

In the realm of metal-free synthesis, a Bischler-Napieralski-type reaction promoted by trifluoromethanesulfonic anhydride (Tf₂O) allows for the synthesis of 3,4-dihydroisoquinolines from phenylethanols and nitriles. organic-chemistry.org This reaction proceeds through a tandem annulation involving a phenonium ion intermediate. organic-chemistry.org Another mild, metal-free approach utilizes triphenyl phosphite-bromine-mediated Bischler-Napieralski-type cyclization. organic-chemistry.org

Furthermore, catalyst-free methods for the synthesis of related heterocyclic systems, such as pyrroloquinolinediones and quinolinedicarboxylates, have been developed. rsc.org These reactions often proceed through a cascade of reactions, including denitrogenation of azides and cycloadditions, generating only stoichiometric amounts of by-products like nitrogen gas and water. rsc.org While not directly producing this compound, these methodologies exemplify the trend towards more sustainable and efficient synthetic protocols that could potentially be adapted for its synthesis.

Reactivity and Chemical Transformations of 1 Methyl 3,4 Dihydroisoquinoline

Nucleophilic Addition Reactions

The most fundamental reaction of the 1-methyl-3,4-dihydroisoquinoline core is the nucleophilic addition across the C=N double bond. The electrophilic carbon at the C1 position readily accepts a wide range of nucleophiles, leading to the formation of 1-substituted-1,2,3,4-tetrahydroisoquinolines. This transformation is critical as it creates a chiral center at the C1 position.

A prominent example of this reactivity is the enantioselective reduction of the imine, typically achieved through catalytic hydrogenation or with chiral hydride reducing agents. rsc.org This process involves the formal addition of a hydride ion (H⁻) to the C1 carbon, followed by protonation of the nitrogen. Various chiral catalysts and reducing agents have been developed to control the stereochemical outcome of this addition, yielding optically active 1-methyl-1,2,3,4-tetrahydroisoquinolines, which are valuable building blocks for numerous alkaloids. rsc.org

The reduction can be accomplished using several methods:

Asymmetric Hydrogenation: Utilizes chiral metal catalysts (e.g., Iridium or Ruthenium complexes) with hydrogen gas.

Chiral Hydride Agents: Employs reagents prepared from a hydride source like sodium borohydride (B1222165) and a chiral auxiliary, such as tartaric acid. rsc.org

Transfer Hydrogenation: Often uses a hydrogen source like formic acid in combination with a chiral catalyst.

Table 1: Examples of Enantioselective Reduction of 1-Substituted-3,4-dihydroisoquinolines

| Substrate (General) | Reagent/Catalyst | Solvent | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1-Benzyl-3,4-dihydroisoquinoline | NaBH₄ / (+)-Tartaric Acid | THF | (S)-1-Benzyl-1,2,3,4-tetrahydroisoquinoline | - | 85-90 | rsc.org |

| This compound | HCOOH/TEA, Chiral Ru Catalyst | Dimethylfumarate | (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline | 88 | 99.8 | rsc.org |

| This compound | I₂/Ir Catalyst, H₂ | Toluene (B28343)/Heptane | (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline | 98 (conversion) | 99 | rsc.org |

Cycloaddition Chemistry

The imine functionality of the dihydroisoquinoline ring system can participate in cycloaddition reactions, serving as a precursor to 1,3-dipoles for the synthesis of complex, fused heterocyclic structures.

A key strategy involves the conversion of the 3,4-dihydroisoquinoline (B110456) core into a C,N-cyclic azomethine imine. These stable 1,3-dipoles are versatile intermediates in [3+2] cycloaddition reactions (a type of 1,3-dipolar cycloaddition). researchgate.netnih.gov When reacted with various dipolarophiles, such as activated alkenes (e.g., allyl alkyl ketones or α,β-unsaturated aldehydes), they produce polycyclic nitrogen-containing compounds with high stereoselectivity. nih.gov This method provides an efficient route to construct tetrahydroisoquinoline derivatives fused with a five-membered ring. nih.gov The reaction proceeds under mild conditions and can be catalyzed by organocatalysts to achieve high enantioselectivity. nih.gov

Another approach involves the oxidation of the dihydroisoquinoline nitrogen to form a nitrone (N-oxide). 6,7-Dimethoxy-3,4-dihydroisoquinoline (B1294741) N-oxide, for instance, has been shown to undergo a 1,3-dipolar cycloaddition with diketene. researchgate.net This reaction leads to the formation of a novel hexahydropyrrolo[2,1-a]isoquinoline system through an initial cycloaddition followed by a unique consecutive rearrangement. researchgate.net

Table 2: [2+3] Cycloaddition Reactions of Dihydroisoquinoline Derivatives

| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| C,N-Cyclic Azomethine Imine | Allyl Alkyl Ketone | Primary Amine Catalyst | Tetrahydroisoquinoline derivative | 89 | 12.5:1 | nih.gov |

| C,N-Cyclic Azomethine Imine | α,β-Unsaturated Aldehyde | Chiral Diamine | Tetrahydroisoquinoline derivative | High | - | nih.gov |

| 6,7-Dimethoxy-3,4-dihydroisoquinoline N-oxide | Diketene | - | Hexahydropyrrolo[2,1-a]isoquinoline | - | - | researchgate.net |

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold can be functionalized through both N-alkylation/acylation and reactions involving the C1-methyl group.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides to form the corresponding quaternary 3,4-dihydroisoquinolinium salts. rsc.org For example, reacting a 3,3-dimethyl-3,4-dihydroisoquinoline (B108870) derivative with methyl bromoacetate (B1195939) yields the N-alkylated iminium salt, which can be subsequently oxidized to an N-alkylated 3,4-dihydroisoquinolinone. rsc.orgrsc.org This strategy is crucial for producing N-substituted derivatives. rsc.org

Acylation: Acylation can be achieved through Reissert-type reactions. For example, 1-substituted 3,4-dihydroisoquinolines undergo cyanoacylation, which involves the addition of an acyl group and a cyanide moiety across the imine bond. acs.org

Reactions of the Active Methyl Group: The methyl group at the C1 position is activated by the adjacent imine. Its protons are sufficiently acidic to be removed by a base, allowing it to participate in condensation reactions. For example, 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (B181575) reacts with phenylisothiocyanate in refluxing toluene to form a thioanilide derivative, demonstrating the nucleophilic character of the deprotonated methyl group. researchgate.net

Annulation reactions involving the this compound core are pivotal for constructing complex, fused polyheterocyclic systems, which are often found in natural products.

The benzo[a]quinolizidine ring system is a core structure in many isoquinoline (B145761) alkaloids. Syntheses often utilize derivatives of this compound as key intermediates. One modern approach involves an aerobic, DDQ-catalyzed allylation of an N-protected tetrahydroisoquinoline, which generates an iminium ion intermediate analogous to the protonated form of a dihydroisoquinoline. nih.govacs.org This intermediate is then allylated and undergoes a subsequent reductive cyclization sequence to furnish the 4-methyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline (a benzo[a]quinolizidine derivative). nih.govacs.org

Other established methods for building this fused system from isoquinoline precursors include the Bischler-Napieralski reaction and the Pictet-Spengler reaction, followed by further cyclization steps. nih.gov The reactivity of the active methyl group can also be exploited to build fused systems. For instance, reactions of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline have been used to synthesize researchgate.netnih.govresearchgate.nettriazolo[3,4-a]isoquinolines and nih.govacs.orgresearchgate.netthiadiazolyl isoquinolines. researchgate.net

Table 3: Synthesis of Fused Heterocycles from Dihydroisoquinoline Scaffolds

| Starting Material Type | Key Reaction Sequence | Fused System Formed | Reference |

| N-Cbz-tetrahydroisoquinoline | Aerobic DDQ-catalyzed allylation, Reductive cyclization | Benzo[a]quinolizidine | nih.gov, acs.org |

| 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | Reaction with phenylisothiocyanate, subsequent cyclizations | nih.govacs.orgresearchgate.netThiadiazolyl isoquinolines | researchgate.net |

| 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | Multi-step synthesis | researchgate.netnih.govresearchgate.netTriazolo[3,4-a]isoquinolines | researchgate.net |

| 6,7-Dimethoxy-3,4-dihydroisoquinoline N-oxide | 1,3-Dipolar cycloaddition with diketene, Rearrangement | Hexahydropyrrolo[2,1-a]isoquinoline | researchgate.net |

Annulation Reactions and Fused Polyheterocycle Formation

Formation of Pyrrolo[2,1-a]isoquinolinones

The synthesis of the pyrrolo[2,1-a]isoquinoline (B1256269) ring system, a core structure of numerous natural products and biologically active compounds, is a significant focus in synthetic organic chemistry. rsc.orgnih.gov One of the most powerful and convergent methods for constructing this fused heterocyclic framework is through 1,3-dipolar cycloaddition reactions. wikipedia.org This approach typically involves the reaction of an isoquinolinium ylide, serving as a 1,3-dipole, with a suitable dipolarophile.

While the specific reactivity of this compound in forming pyrrolo[2,1-a]isoquinolinones via this pathway is not extensively documented in the reviewed literature, the general strategy involving isoquinoline derivatives is well-established and provides a clear precedent for the formation of the pyrrolo[2,1-a]isoquinoline scaffold.

The key intermediate in this transformation is an azomethine ylide derived from the isoquinoline core. wikipedia.org Azomethine ylides are versatile 1,3-dipoles that readily undergo [3+2] cycloaddition with a variety of dipolarophiles, including alkenes and alkynes, to afford five-membered nitrogen-containing heterocycles. wikipedia.orgacs.org The reaction is a suprafacial, six-electron process that generally proceeds with a high degree of stereoselectivity, allowing for the construction of complex polycyclic systems with defined stereochemistry. wikipedia.orgwikipedia.org

In a common synthetic route, the isoquinolinium ylide is generated in situ from the corresponding isoquinoline. Current time information in Bangalore, IN.nih.gov This can be achieved by N-alkylation of the isoquinoline with an α-halo ketone or a similar reagent to form a quaternary isoquinolinium salt. Subsequent deprotonation of the carbon atom adjacent to the carbonyl group by a base generates the transient isoquinolinium ylide. This reactive intermediate is then immediately trapped by a dipolarophile present in the reaction mixture to yield the cycloadduct. Aromatization of the initial cycloadduct, often occurring spontaneously or upon workup, leads to the stable pyrrolo[2,1-a]isoquinoline product.

A variety of dipolarophiles can be employed in this reaction, leading to a diverse range of substituted pyrrolo[2,1-a]isoquinolines. While the prompt specifically mentions the formation of pyrrolo[2,1-a]isoquinolinones, which would typically involve the use of a maleimide (B117702) or a related α,β-unsaturated carbonyl compound as the dipolarophile, the literature provides numerous examples with other electron-deficient alkenes and alkynes.

The following table summarizes representative examples of the synthesis of pyrrolo[2,1-a]isoquinoline derivatives through the 1,3-dipolar cycloaddition of isoquinolinium ylides with various dipolarophiles. It is important to note that these examples start from isoquinoline rather than this compound.

The regioselectivity of the cycloaddition is influenced by both electronic and steric factors of the reactants. The reaction generally exhibits high regioselectivity, with the more nucleophilic carbon of the ylide attacking the more electrophilic carbon of the dipolarophile.

Pharmacological and Biological Research of 1 Methyl 3,4 Dihydroisoquinoline Analogs

Neuropharmacological Investigations of 1-Methyl-3,4-dihydroisoquinoline

The neuropharmacological profile of this compound and its derivatives is complex, with certain analogs demonstrating neuroprotective properties while others are studied for their potential neurotoxic effects. This dual nature has prompted in-depth research into their interactions with various neurological systems.

Modulation of Dopaminergic Systems: Dopamine (B1211576) D1 Receptor Positive Allosteric Modulation

The dopamine D1 receptor is a critical G protein-coupled receptor (GPCR) involved in motor control, cognition, and reward pathways. Current time information in Bangalore, IN. While direct D1 agonists have faced challenges in clinical development, attention has shifted to positive allosteric modulators (PAMs) as a more nuanced therapeutic strategy. Current time information in Bangalore, IN.wisdomlib.org PAMs bind to a site on the receptor distinct from the primary (orthosteric) binding site for dopamine, allowing them to potentiate the receptor's response to the endogenous neurotransmitter. nih.gov

Several potent and selective D1 PAMs are based on the tetrahydroisoquinoline (THIQ) structure, making them structural analogs of this compound. nih.gov One such compound, DETQ, has been shown in vitro to selectively enhance the human D1 receptor's function without having a significant direct agonist effect. Current time information in Bangalore, IN. Research using molecular dynamics simulations on another THIQ-based PAM, LY3154207, has provided insight into the mechanism. The binding of the PAM to an intracellular site is believed to stabilize the active conformation of the receptor, enhancing its ability to couple with G-proteins and thereby amplifying the signal generated by dopamine. nih.govnih.gov This allosteric modulation offers potential advantages over orthosteric agonists, including a lower risk of tachyphylaxis (diminished response to the drug over time). Current time information in Bangalore, IN.nih.gov

Table 1: Investigational Dopamine D1 PAMs with a Tetrahydroisoquinoline Core

| Compound | Investigated Effect | Key Findings | Citations |

|---|---|---|---|

| DETQ | Positive Allosteric Modulation of Dopamine D1 Receptor | Selectively potentiates the human D1 receptor. Reversed hypo-activity in dopamine-depleted mouse models. | Current time information in Bangalore, IN. |

| LY3154207 | Positive Allosteric Modulation of Dopamine D1 Receptor | Molecular dynamics simulations show it binds to an intracellular loop (IL2), stabilizing the receptor's active state and enhancing Gs protein coupling. | nih.govnih.gov |

Interactions with Endogenous Neurotoxins: Salsolinol Antagonism

Salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) is an endogenous neurotoxin formed from the condensation of dopamine and acetaldehyde. nih.gov It is structurally related to this compound and has been implicated in the pathology of Parkinson's disease due to its neurotoxic properties. nih.govnih.gov

Research has shown that certain analogs, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), can counteract the toxicity induced by salsolinol. In studies using human neuroblastoma cells (SH-SY5Y), 1MeTIQ and its hydroxylated derivatives demonstrated in vitro neuroprotective activity against salsolinol-induced toxicity. elsevierpure.com Further investigations have explored the antidopaminergic effects of tetrahydroisoquinolines, finding they can abolish the behavioral and biochemical effects of dopamine agonists like apomorphine. nih.gov This suggests a potential role for these compounds in modulating dopaminergic activity and protecting against endogenous neurotoxins.

Research into Neurodegenerative Disorders (e.g., Parkinson's Disease)

The structural similarity of some tetrahydroisoquinoline derivatives to known parkinsonism-inducing agents like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) has made them a focus of research in neurodegenerative disorders. nih.gov The most prominent neuropathology in Parkinson's disease is the progressive loss of dopamine-producing neurons in the substantia nigra. researchgate.net

While some derivatives are studied for their potential role in the etiology of Parkinson's-like symptoms, others exhibit protective effects. nih.gov The endogenous derivative 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is reported to be neuroprotective. nih.gov In animal models, pretreatment with 1MeTIQ derivatives was found to prevent the induction of parkinsonism caused by MPTP. elsevierpure.com Specifically, these compounds inhibited the MPTP-induced reduction in striatal dopamine content and the loss of tyrosine hydroxylase-positive cells in the substantia nigra. nih.gov One derivative, 1-Me-N-propargyl-TIQ, was particularly effective at blocking these neurotoxic effects, suggesting that modifications to the 1-MeTIQ structure can enhance its neuroprotective properties. nih.gov

Potential Antidepressant Effects

Several studies have investigated the antidepressant-like potential of this compound analogs. Research using animal models of depression, such as the forced swim test (FST) and tail suspension test (TST), has shown that 1,2,3,4-tetrahydroisoquinoline (B50084) (TIQ) and its derivative 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) can significantly reduce immobility time, an indicator of antidepressant activity.

The mechanism behind these effects appears to involve the modulation of monoamine neurotransmitter systems. Biochemical analyses have demonstrated that the administration of these compounds leads to an activation of noradrenergic (NA) and serotonergic (5-HT) systems. 1MeTIQ has also been found to inhibit the activity of both monoamine oxidase A (MAO-A) and MAO-B enzymes, which are responsible for breaking down neurotransmitters like serotonin (B10506) and dopamine, thereby increasing their levels in the brain. Another study on a different dihydroisoquinoline derivative, (2-bromophenyl)-(3,4-dihydroisoquinoline-1-yl)methanone, also showed potent antidepressant-like effects, which were suggested to be mediated by interactions with both serotonergic and dopaminergic receptors.

Table 2: Summary of Preclinical Antidepressant-Like Effects of Tetrahydroisoquinoline Analogs

| Compound | Animal Model | Behavioral Outcome | Proposed Mechanism | Citations |

|---|---|---|---|---|

| 1,2,3,4-tetrahydroisoquinoline (TIQ) | Mouse (FST, TST) | Decreased immobility time | Activation of noradrenaline (NA) and serotonin (5-HT) systems. | |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) | Mouse & Rat (FST, TST) | Decreased immobility time | Activation of NA and 5-HT systems; Inhibition of MAO-A and MAO-B. |

| (2-bromophenyl)-(3,4-dihydroisoquinoline-1-yl)methanone | Mouse (FST) | Decreased immobility time | Interaction with serotonergic and dopaminergic (D1, D2, D3) receptors. | |

Antimicrobial and Antiviral Activity Studies

Beyond their neuropharmacological properties, isoquinoline (B145761) and tetrahydroisoquinoline derivatives have been explored for their potential as antimicrobial agents.

Antibacterial Efficacy against Gram-Positive Pathogens

The rise of antibiotic-resistant bacteria, particularly Gram-positive pathogens like Staphylococcus aureus, has created an urgent need for novel antibacterial agents. nih.gov The isoquinoline scaffold has emerged as a promising starting point for the development of such compounds.

A new class of alkynyl isoquinoline compounds has been synthesized and shown to possess strong bactericidal activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) strains. Two representative compounds from this class, HSN584 and HSN739, were effective at reducing the load of intracellular MRSA in macrophages. Preliminary mechanistic studies suggest these compounds may work by disrupting the biosynthesis of the bacterial cell wall and nucleic acids. Other research has focused on synthesizing isoquinoline-sulfonamide derivatives, which displayed moderate antibacterial activity against S. aureus. wisdomlib.org Further studies on tetrandrine, a bis-benzylisoquinoline alkaloid, showed that its synthetic derivatives exhibited very good activity against S. aureus, potentially by damaging the bacterial membrane and inducing oxidative stress. nih.gov

Table 3: Antibacterial Activity of Isoquinoline Analogs against Staphylococcus aureus

| Compound/Derivative Class | Strain(s) | Activity Metric (MIC) | Proposed Mechanism of Action | Citations |

|---|---|---|---|---|

| Alkynyl Isoquinolines (HSN584, HSN739) | MRSA, VRSA | 4-8 µg/mL | Perturbation of cell wall and nucleic acid biosynthesis. | |

| Isoquinoline-Sulfonamides (e.g., Compound 5c) | S. aureus | Moderate activity (specific MIC not stated) | Not specified. | wisdomlib.org |

| Tetrandrine Derivatives (e.g., MAnT) | S. aureus | 0.035 µg/mL | Bacterial membrane damage, induction of reactive oxygen species (ROS). | nih.gov |

Antineoplastic and Cytotoxic Research

Microtubules are critical components of the cellular cytoskeleton and play a pivotal role in mitosis, making them an attractive target for anticancer drug development. nih.gov A series of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives have been specifically designed and synthesized as inhibitors of tubulin polymerization. nih.gov These compounds were developed as analogs of Combretastatin A-4 (CA-4), a known potent tubulin inhibitor.

The research confirmed that these dihydroisoquinoline derivatives could effectively inhibit tubulin polymerization. The most potent compound from the synthesized series, compound 32, was shown to inhibit tubulin assembly with a half-maximal inhibitory concentration (IC₅₀) value that, while not surpassing the reference compound CA-4, demonstrated the validity of the scaffold for this biological target. nih.gov Molecular docking studies further supported these findings by proposing a hypothetical binding mode of the compound within the tubulin protein. nih.gov

The anticancer potential of 1,4-disubstituted-3,4-dihydroisoquinoline derivatives was evaluated through cytotoxicity assays against human cancer cell lines. In one study, the compounds were tested against the CCRF-CEM human T-cell leukemia cell line. nih.gov Most of the synthesized derivatives displayed moderate cytotoxic activities. nih.gov

Two compounds stood out for their significant potency. Compound 21 showed good activity with an IC₅₀ of 4.10 μM. nih.gov Compound 32 was the most potent in the series, exhibiting an IC₅₀ of 0.64 μM against the CEM leukemia cell line. nih.gov Structure-activity relationship (SAR) analysis revealed that the presence of electron-donating substituents on the B-ring of the isoquinoline structure was favorable for enhanced cytotoxic activity. nih.gov

Table 2: Cytotoxicity of 1,4-Disubstituted-3,4-dihydroisoquinoline Derivatives against CCRF-CEM Leukemia Cells| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| Compound 21 | 4.10 | nih.gov |

| Compound 32 | 0.64 | nih.gov |

Research into related scaffolds has expanded the potential therapeutic applications of isoquinoline derivatives into areas such as KRas inhibition and antiangiogenesis. The Kirsten rat sarcoma (KRAS) oncogene is a frequently mutated driver in human cancers. nih.gov A study on tetrahydroisoquinoline (THIQ) derivatives identified compounds with significant KRas inhibitory activity. nih.gov Compound GM-3-18, for instance, showed IC₅₀ values ranging from 0.9 μM to 10.7 μM across various colon cancer cell lines. nih.gov

The same study also investigated the anti-angiogenesis potential of these THIQ compounds. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Compound GM-3-121 proved to be a potent inhibitor of the VEGF_ADSC/ECFC angiotube area with an IC₅₀ of 1.72 μM, indicating strong anti-angiogenic properties. nih.gov Molecular docking studies suggested that these compounds exert their effects by binding to KRas and VEGF receptors. nih.gov

Currently, there is a lack of available research specifically investigating the antiosteoporosis properties of this compound scaffolds.

Table 3: KRas Inhibition and Anti-angiogenesis Activity of Tetrahydroisoquinoline (THIQ) Analogs| Compound | Activity | Target/Assay | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| GM-3-18 | KRas Inhibition | Colon Cancer Cell Lines | 0.9 - 10.7 | nih.gov |

| GM-3-121 | Anti-angiogenesis | VEGF_ADSC/ECFC Angiotube Area | 1.72 | nih.gov |

Smooth Muscle and Related Physiological Activities

Novel 1,3-disubstituted 3,4-dihydroisoquinolines have been synthesized and evaluated for their spasmolytic activity, showing potential for treating disorders characterized by excessive smooth muscle spasms, such as irritable bowel syndrome (IBS). mdpi.comnih.gov These compounds are structurally similar to known antispasmodics like papaverine (B1678415) and mebeverine (B1676125). mdpi.com

The mechanism of action for these compounds is categorized as myotropic, meaning they act directly on the biochemical processes that control smooth muscle contractions, rather than on nerve impulses (neurotropic action). mdpi.com Vasodilators relax smooth muscle by blocking calcium influx and desensitizing myofilaments to calcium. mdpi.com The synthesized 3,4-dihydroisoquinoline (B110456) analogs were compared to mebeverine for their effects on the spontaneous contractile responses of smooth muscle cells. mdpi.comnih.gov The results indicated that two of the newly synthesized compounds could be identified as essential modulating regulators of smooth muscle contraction, highlighting their therapeutic potential as antispasmodic agents. mdpi.com

Smooth Muscle Relaxant Effects and Applications

Analogs of this compound have been investigated for their potential as smooth muscle relaxants, drawing inspiration from the known spasmolytic activities of related isoquinoline alkaloids like papaverine. acs.org Research has focused on synthesizing novel 1,3-disubstituted 3,4-dihydroisoquinolines and evaluating their effects on smooth muscle contractility. acs.org These investigations are particularly relevant for conditions characterized by excessive smooth muscle spasms, such as irritable bowel syndrome (IBS) and biliary colic. acs.orggoogle.com

In one study, a series of novel 3-isopropyl-3,4-dihydroisoquinolines were synthesized and their spasmolytic activity was assessed ex vivo on isolated tissues. google.com The design of these molecules was influenced by their structural similarities to mebeverine, a second-generation papaverine analog used clinically as an antispasmodic. acs.orggoogle.com The research aimed to establish a structure-activity relationship to guide the development of new, effective spasmolytics. acs.org In silico simulations predicted that the synthesized compounds would possess muscle relaxant properties, and subsequent ex vivo testing confirmed that some of the newly synthesized substances act as significant modulating regulators of the spontaneous contractile responses of smooth muscle cells. acs.org

The following table summarizes the spasmolytic effects of selected 3,4-dihydroisoquinoline analogs compared to the standard drug, mebeverine.

| Compound ID | Structure | Spasmolytic Activity |

| Mebeverine | Papaverine Analog | Standard Spasmolytic Agent. acs.orggoogle.com |

| Compound 5b | 1-(3,4-Dimethoxyphenyl)-3-isopropyl-6,7-dimethoxy-3,4-dihydroisoquinoline | Showed significant modulation of smooth muscle contractile responses. acs.org |

| Compound 5d | 3-Isopropyl-6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline | Identified as an essential modulating regulator of smooth muscle activity. acs.org |

Other Biological Activity Investigations

Beyond their effects on smooth muscle, analogs of this compound have been evaluated for a range of other biological activities, primarily focusing on their ability to interact with specific enzymes and to counteract oxidative stress.

The dihydroisoquinoline scaffold has proven to be a fertile ground for the development of potent and selective enzyme inhibitors.

Urease Inhibition: N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues have been synthesized and identified as significant inhibitors of urease, an enzyme implicated in pathological conditions such as peptic ulcers and infection-induced kidney stones. tandfonline.com In a study of 22 such analogues, all compounds displayed inhibitory activity against urease, with several showing greater potency than the standard inhibitor, thiourea. tandfonline.comtandfonline.com Structure-activity relationship (SAR) analysis revealed that compounds with electron-donating groups on the N-aryl portion tended to have superior activity. tandfonline.comtandfonline.com For instance, compound 2 (IC₅₀ = 11.2 µM) with two methyl groups was the most potent in the series, while compound 4 (IC₅₀ = 15.5 µM) with a p-methoxy group also showed excellent activity. tandfonline.com

Carbonic Anhydrase Inhibition: Researchers have successfully designed 3,4-dihydroisoquinoline-2(1H)-sulfonamides as potent inhibitors of human (h) carbonic anhydrase (CA) isoforms. acs.orgresearchgate.net The sulfonamide group is a key feature for CA inhibition, and by incorporating it into the dihydroisoquinoline framework, scientists developed compounds with varying selectivity for different isoforms. acs.org Studies on 1-(cyclo)alkylisoquinolines containing a sulfonamide function showed that small substituents at the C-1 position influence both potency and selectivity against cytosolic isoforms (hCA I and II) and transmembrane, tumor-associated isoforms (hCA IX and XIV). acs.org Specifically, the crystal structure of hCA II in complex with 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-sulfonamide confirmed the binding mechanism through sulfonamide-zinc interactions. rcsb.orgacs.org Some derivatives demonstrated potent, nanomolar inhibition of the cancer-related hCA IX and hCA XIV isoforms while having low affinity for the ubiquitous hCA II, highlighting their potential as selective inhibitors. acs.org

Phosphodiesterase-4 (PDE4) Inhibition: Novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives have been developed as selective inhibitors of phosphodiesterase-4 (PDE4), a key enzyme in inflammatory pathways. acs.org Using a strategy of structure-based drug design, a series of compounds were synthesized and evaluated. acs.org The SAR analysis indicated that substituting the C-3 side chain phenyl ring with a methoxy (B1213986) group or a halogen atom at the ortho-position was beneficial for both inhibitory activity and selectivity for the PDE4B subtype. acs.org One compound from this series, compound 15 , exhibited the most potent inhibition both in vitro and in vivo and showed excellent selectivity, marking it as a promising lead for developing a new class of PDE4 inhibitors. acs.org

Acetylcholinesterase (AChE) Inhibition: A series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives were synthesized and tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme central to cholinergic neurotransmission and a target in Alzheimer's disease therapy. rcsb.org Several of these newly synthesized compounds demonstrated moderate inhibitory activity against AChE. rcsb.org

The table below provides a summary of the inhibitory activities of various this compound analogs against different enzymes.

| Target Enzyme | Compound/Analog Class | Key Findings (IC₅₀/Kᵢ) | Citation |

| Urease | N-(2,4-dimethylphenyl)-3,4-dihydroisoquinoline-2-carbothioamide (Compound 2 ) | IC₅₀ = 11.2 ± 0.81 µM | tandfonline.comtandfonline.com |

| Urease | N-(4-methoxyphenyl)-3,4-dihydroisoquinoline-2-carbothioamide (Compound 4 ) | IC₅₀ = 15.5 ± 0.49 µM | tandfonline.comtandfonline.com |

| Carbonic Anhydrase IX, XIV | 3,4-Dihydroisoquinoline-2(1H)-sulfonamides | Potent inhibition at nanomolar concentrations. | acs.org |

| Carbonic Anhydrase II | 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-sulfonamide | Confirmed binding via X-ray crystallography. | rcsb.orgacs.org |

| Phosphodiesterase-4B (PDE4B) | 1-Phenyl-3,4-dihydroisoquinoline amides (Compound 15 ) | Potent and selective inhibition. | acs.org |

| Acetylcholinesterase (AChE) | 3,4-Dihydroisoquinoline-3-carboxylic acid derivatives | Moderate inhibitory activity observed. | rcsb.org |

Several studies have explored the antioxidant potential of this compound analogs, evaluating their ability to scavenge free radicals.

A series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives were tested for their free-radical scavenging activity using multiple assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), superoxide (B77818) anion, and nitric oxide radical assays. rcsb.org Nearly all of the synthesized compounds in this series showed some degree of radical scavenging capability, suggesting that this class of compounds may be promising candidates for therapies targeting oxidative stress-related diseases. rcsb.org

In a separate study focused on spasmolytic 1,3-disubstituted 3,4-dihydroisoquinolines, one of the synthesized compounds, 5d (3-isopropyl-6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline), was also evaluated for its antioxidant activity. acs.org The results from a DPPH assay indicated that this compound possessed significant antioxidant activity, which was superior to that of the standards rutin (B1680289) and mebeverine. acs.orggoogle.com This dual activity as both a spasmolytic and an antioxidant makes such compounds particularly interesting for further investigation.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Considerations

Rational Design and Synthesis of 1-Methyl-3,4-dihydroisoquinoline Derivatives for Enhanced Biological Activity

The rational design of this compound derivatives is often guided by a specific biological target. By understanding the structure of the target, such as an enzyme or receptor, chemists can design molecules that are predicted to interact with it effectively. Common synthetic strategies are then employed to build these designed molecules.

One of the most traditional and widely used methods for synthesizing the 3,4-dihydroisoquinoline (B110456) core is the Bischler-Napieralski reaction . This reaction involves the cyclization of a β-phenylethylamine derivative that has been acylated (for instance, with an acetyl group to introduce the 1-methyl substituent) using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) rsc.orgnih.gov. The resulting 3,4-dihydroisoquinoline can then be further modified. For instance, it can be reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) using agents like sodium borohydride (B1222165) rsc.orgnih.gov. Another classical approach is the Pictet-Spengler condensation , which also starts from a β-phenylethylamine but reacts it with an aldehyde or ketone to form the heterocyclic ring system rsc.org.

Modern synthetic approaches have expanded the toolbox for creating diverse derivatives. For example, researchers have designed and synthesized 1,4-disubstituted-3,4-dihydroisoquinoline derivatives as potential tubulin polymerization inhibitors for anticancer applications researchgate.net. The synthesis began with the condensation of an appropriate phenylethylamine with an aromatic aldehyde, followed by reduction and subsequent reaction with substituted benzoic acids. The final step was a Bischler-Napieralski cyclization to yield the target compounds researchgate.net. This strategy highlights a rational approach where a polar sidechain was intentionally introduced at the C-4 position to potentially increase cytotoxic activity researchgate.net.

In another targeted effort, a novel 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold was designed to develop inhibitors of poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy nih.gov. The synthesis of these derivatives relied on a modified Castagnoli-Cushman reaction, demonstrating how established reactions can be adapted to create complex, rationally designed molecules nih.govrsc.org. Similarly, N-Aryl-3,4-dihydroisoquinoline carbothioamide analogues have been synthesized through a simple one-step reaction of isothiocyanate derivatives to act as urease inhibitors nih.gov. The design and synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770) has also been reported as a versatile intermediate for creating libraries of potential central nervous system drug candidates mdpi.com.

Impact of Substitution Patterns on Pharmacological Profiles

The biological activity of this compound derivatives can be profoundly influenced by the nature and position of substituents on the molecule. Structure-activity relationship (SAR) studies systematically investigate these effects to identify patterns that lead to improved potency or selectivity.

Key findings from various studies on dihydroisoquinoline and related scaffolds are summarized below:

Substituents on the Aromatic Ring (Ring A):

In a series of 1,4-disubstituted-3,4-dihydroisoquinolines designed as cytotoxic agents, it was found that electron-donating substituents on the phenyl ring at position 1 (referred to as the B ring in the study, but corresponding to the substituent at C1 of the dihydroisoquinoline core) were more favorable for activity researchgate.net.

For N-aryl-3,4-dihydroisoquinoline carbothioamides evaluated as urease inhibitors, compounds bearing electron-donating groups (like methyl or methoxy) on the N-aryl substituent generally showed superior activity nih.gov. The position of these substituents was also critical; a para-methoxy group resulted in excellent activity, whereas moving it to the ortho position decreased the inhibitory potential nih.gov.

Substituents at Position C1:

The nature of the substituent at the 1-position is a common point of modification. In the search for spasmolytic agents, various aryl groups were introduced at C1 of 3-isopropyl-3,4-dihydroisoquinolines, leading to compounds with smooth muscle relaxant activity cfplus.cz.

Substituents at Other Positions:

Introducing a polar sidechain at the C-4 position of the dihydroisoquinoline ring proved to be a practical strategy to increase the cytotoxic activities of tubulin polymerization inhibitors researchgate.net. For example, compound 32 in that study, which featured a pyridinylmethyl sidechain at C-4, showed a more than 20-fold improvement in activity compared to a related compound with only a pyridinylmethyl sidechain at the N-position of the reduced tetrahydroisoquinoline ring researchgate.net.

In a study on 3,4-dihydroisoquinoline-3-carboxylic acid derivatives, the substitution pattern on the aromatic ring was shown to influence free-radical scavenging and enzyme inhibitory activities elsevierpure.com.

The following interactive table summarizes the impact of substitution patterns on the pharmacological profiles of various dihydroisoquinoline derivatives based on published research findings.

| Scaffold/Series | Target/Activity | Favorable Substitutions | Unfavorable/Less Active Substitutions | Reference |

|---|---|---|---|---|

| 1,4-Disubstituted-3,4-dihydroisoquinolines | Anticancer (Tubulin Inhibition) | Electron-donating groups on the C1-phenyl ring; Polar sidechain at C4. | Electron-withdrawing groups like 3'-nitro compared to 4'-nitro. | researchgate.net |

| N-Aryl-3,4-dihydroisoquinoline carbothioamides | Urease Inhibition | Electron-donating groups (e.g., methyl, methoxy) on the N-aryl ring; para-methoxy substitution. | ortho-methoxy substitution compared to para. | nih.gov |

| 1,3-Disubstituted 3,4-dihydroisoquinolines | Spasmolytic (Smooth Muscle Relaxation) | Various substituted phenyl groups at C1 combined with an isopropyl group at C3. | Data specific to unfavorable groups not detailed. | cfplus.cz |

Stereochemical Influences on the Activity and Selectivity of this compound Analogs

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in pharmacology. Since biological targets like enzymes and receptors are chiral themselves, they can interact differently with the different stereoisomers (enantiomers or diastereomers) of a drug molecule nih.gov. One enantiomer may fit perfectly into a binding site and elicit a strong biological response, while the other (the distomer) may be less active, inactive, or even cause unwanted side effects researchgate.net.

The this compound scaffold itself is planar at the imine bond. However, the introduction of a substituent at the C1 position upon reduction to a tetrahydroisoquinoline, or the introduction of a chiral center at other positions, makes stereochemistry a crucial consideration. A key strategy in medicinal chemistry is the enantioselective synthesis of such analogs to isolate the more potent enantiomer.

While direct studies on the stereochemical influences of this compound analogs are not extensively detailed in the provided context, the principles can be understood from related research. The enantioselective reduction of 1-substituted 3,4-dihydroisoquinolines is a well-established method to introduce a chiral center at the C1 position, yielding chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines mdpi.com. This indicates the recognized importance of accessing single enantiomers of this class of compounds. Methods to achieve this include:

Catalytic Asymmetric Hydrogenation: Using chiral catalysts to selectively produce one enantiomer over the other mdpi.comelsevierpure.com.

Use of Chiral Auxiliaries: Temporarily attaching a chiral molecule to guide the reaction toward a specific stereochemical outcome rsc.org.

The significance of stereochemistry is evident in related heterocyclic systems. For example, in a study of a Janus kinase 3 (Jak3) inhibitor with a piperidine (B6355638) core, it was found that only the (3R,4R)-isomer was capable of blocking the desired cellular pathway, while the other three stereoisomers were inactive in this regard. Similarly, for a series of adenosine (B11128) receptor ligands, a subtle change in the stereochemistry of a methyl group (β-methyl vs. α-methyl) had a profound impact on binding affinity and functional activity, which was explained by how the different isomers oriented themselves within the receptor binding pocket. These examples underscore that if a chiral center were introduced into a this compound analog, it would be highly probable that the resulting enantiomers would exhibit different pharmacological profiles due to stereoselective interactions with their biological target.

Therefore, the development of enantioselective synthetic methods for 3,4-dihydroisoquinoline derivatives, such as the palladium-catalyzed enantioselective intramolecular carbonylative Heck reaction for dihydroisoquinolinones, is a significant area of research. Accessing enantiopure forms allows for a more precise understanding of the SAR and can lead to the development of more selective and potent therapeutic agents.

Computational and Theoretical Chemistry Studies

In Silico Prediction of Pharmacological Profiles and ADME Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery. researchgate.netnih.gov In silico models offer a rapid and cost-effective means to evaluate the druglikeness and pharmacokinetic profiles of compounds like 1-Methyl-3,4-dihydroisoquinoline.

Studies on structurally related 1,3-disubstituted 3,4-dihydroisoquinolines have utilized computational tools to predict their ADME properties. mdpi.com These analyses often involve the calculation of various molecular descriptors to assess compliance with established guidelines such as Lipinski's rule of five. mdpi.com

A representative set of predicted ADME properties for 1,3-disubstituted 3,4-dihydroisoquinoline (B110456) derivatives is presented in the table below. These values provide an indication of the potential pharmacokinetic behavior of this class of compounds.

| Property | Predicted Value Range | Significance |

| Molecular Weight (MW) | ≤ 500 g/mol | Good absorption and permeation |

| LogP (Octanol/Water Partition Coefficient) | ≤ 5 | Optimal lipophilicity for membrane permeability |

| Hydrogen Bond Donors | ≤ 5 | Favorable for oral bioavailability |

| Hydrogen Bond Acceptors | ≤ 10 | Favorable for oral bioavailability |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Good intestinal absorption and blood-brain barrier penetration |

| Gastrointestinal (GI) Absorption | High | Indicates good oral bioavailability |

| Blood-Brain Barrier (BBB) Permeation | Yes | Potential for central nervous system activity |

This table is generated based on data from studies on 1,3-disubstituted 3,4-dihydroisoquinoline derivatives. mdpi.com

These in silico predictions suggest that compounds based on the 3,4-dihydroisoquinoline scaffold, including this compound, are likely to possess favorable ADME properties, making them promising candidates for further development. mdpi.com

Conformational Analysis of this compound Systems in Solution

The three-dimensional conformation of a molecule is a key determinant of its biological activity. Conformational analysis of the this compound system provides insights into the spatial arrangement of its atoms and the flexibility of the ring system.

The 3,4-dihydroisoquinoline ring is not planar and can adopt different conformations. The heterocyclic ring in related 1,2,3,4-tetrahydroisoquinolines has been shown to prefer a half-chair conformation. nih.gov In this conformation, substituents can occupy pseudo-equatorial or pseudo-axial positions.

Computational methods, such as molecular mechanics calculations, are employed to determine the relative energies of different conformers and identify the most stable, low-energy conformations in solution. These studies are crucial for understanding how this compound presents itself to its biological targets.

Applications in Natural Product Total Synthesis

Role of 1-Methyl-3,4-dihydroisoquinoline as a Building Block for Alkaloid Synthesis

The utility of this compound in alkaloid synthesis is centered on the reactivity of the C1 methyl group and the nitrogen atom. This allows for the elaboration of the isoquinoline (B145761) core to construct the complex frameworks of various alkaloid families.

While the pyrrolo[2,1-a]isoquinoline (B1256269) core of Crispine A is structurally related to this compound, documented synthetic routes to Crispine A typically commence with a 3,4-dihydroisoquinoline (B110456) that is subsequently functionalized at the C1 position. For instance, a common strategy involves the use of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) as a precursor. An asymmetric Strecker reaction on this compound introduces a cyano group at the C1 position, which is then converted to a chiral aldehyde. This aldehyde serves as a key intermediate for the subsequent steps in the synthesis of (-)-Crispine A. researchgate.net Another approach involves the intramolecular Schmidt reaction of an azidoketone derived from 3,4-dimethoxybenzoic acid to construct the core structure of Crispine A analogues. nih.gov

A notable synthesis of (R)-(+)-crispine A has been achieved, though the direct starting material is not this compound. researchgate.net Therefore, while the 3,4-dihydroisoquinoline moiety is fundamental to the structure of Crispine A, direct synthetic pathways originating from this compound are not prominently featured in the scientific literature.

A concise and efficient synthesis of (±)-Homolaudanosine has been developed utilizing a derivative of this compound. researchgate.net The key step in this synthesis is a metal-free, one-pot double alkylation of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline (B181575). This reaction chemoselectively introduces two different alkyl groups: one at the nitrogen atom and another at the C1-methyl group. This innovative approach allows for the rapid construction of the Homolaudanosine skeleton in just two steps from the readily available 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline. researchgate.net

| Starting Material | Key Reaction | Product | Reference |

| 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | Metal-free one-pot double alkylation | (±)-Homolaudanosine | researchgate.net |

The total synthesis of Emetine, a complex isoquinoline alkaloid, involves the coupling of a benzo[a]quinolizine moiety with an isoquinoline unit. rsc.org The isoquinoline component is typically a derivative of 3,4-dihydroisoquinoline. For example, a scalable asymmetric total synthesis of (−)-Emetine begins with the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline from homoveratrylamine. chemistryviews.org This is followed by an asymmetric allylation to introduce a side chain at the C1 position, which is then elaborated to form the benzo[a]quinolizine portion of the molecule.

Another established method for constructing the Emetine skeleton involves the use of a Wittig-type reagent, specifically 3,4-dihydro-6,7-dimethoxyisoquinolin-1-ylmethylenetriphenylphosphorane. This reagent is generated from the corresponding 1-chloromethyl-3,4-dihydroisoquinoline hydrochloride and is then condensed with a ketone precursor of the benzo[a]quinolizine system. rsc.org

Based on available scientific literature, the direct use of this compound as a starting material in the synthesis of Emetine is not a commonly employed strategy. The methyl group at the C1 position is not the required functionality for the key bond-forming reactions in the established synthetic routes.

The chemical versatility of this compound derivatives has been effectively demonstrated in the synthesis of certain Dysoxylum alkaloids and the related compound, Methopholine. A notable example is the succinct synthesis of (±)-Dysoxyline, a Dysoxylum alkaloid, and Methopholine from 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline. researchgate.net This synthesis employs the same metal-free, one-pot double alkylation methodology used for the synthesis of Homolaudanosine. This strategy allows for the efficient and chemoselective introduction of two different alkyl groups onto the this compound framework, leading to the target alkaloids in a highly convergent manner. researchgate.net

Other synthetic approaches to Dysoxylum alkaloids have also been developed, such as a biomimetic total synthesis that features a Bischler-Napieralski reaction to form the dihydroisoquinoline ring, followed by a Noyori asymmetric transfer hydrogenation to establish the stereochemistry at the C1 position. nih.gov Another asymmetric total synthesis of (+)-Dysoxyline utilizes a Julia–Kocienski reaction to couple an enantiomerically pure 1-(sulfonylmethyl)tetrahydroisoquinoline with an aromatic aldehyde. acs.org

| Starting Material | Key Reaction | Product(s) | Reference |

| 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline | Metal-free one-pot double alkylation | (±)-Dysoxyline, Methopholine | researchgate.net |

常见问题

Q. What are the optimal synthetic routes for 1-methyl-3,4-dihydroisoquinoline, and how can reaction conditions be tailored to improve yield?

this compound can be synthesized via two primary strategies:

- Phenethylamine-based synthesis : Acetylation of phenethylamine followed by cyclization with polyphosphoric acid (PPA) and subsequent reduction with potassium borohydride (yield optimization via controlled temperature and stoichiometry) .

- Imine cyclization : Using α-methyl benzylamine and α-chloro-α-(methylsulfanyl)acetyl chloride in the presence of SnCl₂, followed by reductive cleavage with Raney-Ni .

Key considerations include solvent choice (e.g., dichloromethane for acetylation) and acid strength (PPA vs. milder alternatives) to minimize byproducts .

Q. What safety protocols are recommended for handling this compound given limited toxicological data?

- Use personal protective equipment (PPE) including gloves, lab coats, and fume hoods due to potential acute toxicity (oral, dermal, inhalation; Category 4 hazards) .

- Avoid exposure to organic solvents during synthesis and purification. Toxicity data gaps necessitate treating the compound as hazardous until further characterization .

Q. How can enantiomeric purity of this compound derivatives be determined experimentally?

- Chiral derivatization : Use chiral auxiliaries (e.g., Mosher’s acid) followed by HPLC or NMR analysis .

- Asymmetric transfer hydrogenation (ATH) monitoring : Track enantiomeric excess (ee) during ATH using polarimetry or chiral stationary phase chromatography .

Advanced Research Questions

Q. How do substituents on the dihydroisoquinoline ring influence enantioselectivity in asymmetric catalysis?

- Methoxy groups : Substitution at positions 6 and 7 increases reaction rates and ee by 9–10% compared to unsubstituted this compound. This is attributed to CH/π interactions between the substrate’s aromatic ring and the catalyst’s η⁶-arene ligand, stabilizing transition states .

- Computational insights : DFT studies reveal that methoxy groups enhance charge polarization at the C=N bond, favoring specific transition-state geometries .

Q. What mechanistic pathways govern asymmetric transfer hydrogenation (ATH) of this compound?

- Ionic mechanism : Protonation of the imine substrate enables hydrogen bonding with the sulfonyl amide group of [Ru(η⁶-p-cymene)(TsDPEN)] catalysts. This stabilizes the transition state, with CH/π interactions further directing enantioselectivity .

- Hydrogen source : Formic acid/triethylamine azeotrope provides hydrides, while the catalyst’s η⁶-arene ligand asymmetry dictates the (R)- or (S)-product configuration .

Q. How do biocatalytic methods compare to transition-metal catalysis for reducing this compound?

- Imine reductase (IRED) systems : The IRED from Streptomyces viridochromogenes achieves >99% ee and 88% yield at 40 mM substrate concentration. Immobilization in a polyacrylate superabsorber simplifies downstream processing .

- Transition-metal limitations : Ruthenium catalysts require stringent pH control (acidic for imines vs. alkaline for ketones) and suffer from metal leaching in large-scale applications .

Q. What computational tools are effective for predicting enantioselectivity in ATH of dihydroisoquinolines?

- DFT-based transition-state modeling : Mulliken charge analysis and Bader charge partitioning identify electron-rich regions influencing catalyst-substrate interactions .

- Energy diagrams : Comparing "favorable" vs. "unfavorable" transition states (e.g., ΔΔG‡ >2 kcal/mol correlates with >90% ee) guides catalyst design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。